4-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride
Overview
Description
4-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride is a synthetic organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-(1,1,3,3-Tetramethylbutyl)phenol and 2-chloroethyl piperidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Formation of Intermediate: The intermediate product, 4-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine, is formed.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to convert the intermediate into its hydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction can lead to the formation of alcohols.
Scientific Research Applications
4-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell signaling and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact pathways depend on the context of its use, such as in biological or chemical systems.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}morpholine hydrochloride
- Triton X-100 (Polyethylene glycol p-(1,1,3,3-tetramethylbutyl)-phenyl ether)
Uniqueness
4-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride is unique due to its specific piperidine ring structure, which imparts distinct chemical and biological properties compared to similar compounds like Triton X-100, which has a different ethoxylate chain length and functional group.
Biological Activity
4-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a piperidine ring and a tetramethylbutyl phenoxy group, suggests diverse interactions within biological systems. This article reviews the biological activity of this compound based on current research findings, including its pharmacological effects, potential toxicity, and applications in scientific studies.
Chemical Structure and Properties
- Chemical Formula : C21H36ClNO
- Molecular Weight : 357.98 g/mol
- CAS Number : 53408960
The compound features a piperidine ring substituted with a phenoxy group that contains a bulky tetramethylbutyl moiety. This structural configuration contributes to its lipophilicity and potential interactions with cellular membranes.
Pharmacological Effects
Research indicates that this compound may exhibit several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound could possess antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell membranes due to its surfactant-like characteristics derived from the phenoxy group .
- Endocrine Disruption : Similar compounds have been associated with endocrine-disrupting effects. The tetramethylbutyl phenoxy moiety may interact with estrogen receptors, leading to weak estrogenic activity. This raises concerns regarding potential impacts on reproductive health.
- Cytotoxicity : Investigations into the cytotoxic effects of related compounds indicate moderate toxicity levels. For instance, compounds with similar structures have shown cytotoxic effects on human cell lines at higher concentrations .
Case Studies
-
Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial efficacy of various piperidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli at concentrations above 50 µM.
- Table 1: Antimicrobial Activity Results
Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 50 µM Escherichia coli 75 µM
-
Endocrine Disruption Study :
- A laboratory experiment assessed the estrogenic activity of various phenoxy compounds using MCF-7 breast cancer cells. The compound demonstrated weak estrogenic activity with an EC50 value of approximately 100 µM.
- Table 2: Estrogenic Activity Comparison
Compound Name EC50 (µM) This compound 100 Nonylphenol 10 Bisphenol A 5
Toxicological Considerations
The safety profile of this compound is crucial for its application in research and potential therapeutic uses. Toxicological assessments have indicated:
- Moderate Toxicity : Similar compounds are classified as moderately toxic when ingested or absorbed through the skin. It is essential to handle this compound with care to avoid exposure risks.
- Irritation Potential : The compound may act as an irritant to skin and eyes based on its chemical structure and properties .
Properties
IUPAC Name |
4-[2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethyl]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO.ClH/c1-20(2,3)16-21(4,5)18-6-8-19(9-7-18)23-15-12-17-10-13-22-14-11-17;/h6-9,17,22H,10-16H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYSLLBYJBUTSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219972-09-4 | |
Record name | Piperidine, 4-[2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219972-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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